4-Ethylquinolin-8-ol

Lipophilicity Drug-likeness Membrane permeability

Researchers screening 8-hydroxyquinoline analogs often face inactivity with C2 or C7-substituted isomers. 4-Ethylquinolin-8-ol addresses this gap by exploiting the potency-determining C4 position. - Occupies the validated locus for maximal fungistatic activity (methyl analog: 0.5 µg/mL against dermatophytes). - Enhanced LogP (2.50) improves membrane permeability versus parent 8-HQ (LogP 1.85). - Ideal for anti-TB SAR expansion and CNS-penetrant metal chelator development (TPSA 33.12 Ų). Supplied with rigorous quality control for reliable structure-activity relationship studies.

Molecular Formula C11H11NO
Molecular Weight 173.21 g/mol
CAS No. 90850-71-8
Cat. No. B11914271
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Ethylquinolin-8-ol
CAS90850-71-8
Molecular FormulaC11H11NO
Molecular Weight173.21 g/mol
Structural Identifiers
SMILESCCC1=C2C=CC=C(C2=NC=C1)O
InChIInChI=1S/C11H11NO/c1-2-8-6-7-12-11-9(8)4-3-5-10(11)13/h3-7,13H,2H2,1H3
InChIKeyOAHVCZMUVMVSTN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Ethylquinolin-8-ol: Chemical Identity and Scaffold Classification


4-Ethylquinolin-8-ol (CAS 90850-71-8) is a ring-substituted derivative of the 8-hydroxyquinoline (8-HQ) privileged scaffold, bearing an ethyl group at the C4 position of the quinoline ring . With a molecular formula of C11H11NO and a molecular weight of 173.21 g/mol, this compound belongs to a class of bidentate chelating agents widely investigated for antimicrobial, antifungal, antimycobacterial, and metal-coordination applications [1]. The 8-hydroxyquinoline core is recognized as a privileged structure in medicinal chemistry, with clinically relevant derivatives such as clioquinol and nitroxoline demonstrating the translational potential of this chemotype [2]. The C4 ethyl substitution distinguishes this compound from the parent 8-HQ and from positional isomers substituted at C2, C3, C5, or C7, potentially altering lipophilicity, steric interactions at the metal-binding site, and biological target engagement.

Position-Specific Substituent Effects on Key Performance Attributes


Within the 8-hydroxyquinoline family, the position, size, and electronic nature of ring substituents exert profound effects on lipophilicity, metal-chelate stability, and biological activity that preclude generic substitution . A foundational study of methyl-substituted 8-hydroxyquinolines demonstrated that the 4-methyl and 5-methyl derivatives exhibited the greatest fungistatic activity against dermatophytes (0.5 µg/mL), whereas the 2-methyl derivative was practically inactive, and the 7-methyl derivative showed only slight activity [1]. This position-dependent pharmacophore maps directly to the C4 substitution pattern of 4-ethylquinolin-8-ol, indicating that the C4 position is a potency-determining locus. Furthermore, alkyl chain length at a given position modulates logP—the ethyl group confers higher lipophilicity (calculated LogP ≈ 2.50) than the methyl analog (4-methylquinolin-8-ol, predicted LogP ≈ 2.0–2.2) and the unsubstituted parent 8-HQ (LogP ≈ 1.85), which directly impacts membrane permeability, protein binding, and extraction efficiency in metal-chelate applications . The quantitative evidence below substantiates why 4-ethylquinolin-8-ol must be evaluated as a distinct chemical entity rather than a generic 8-HQ analog.

Quantitative Differentiation from Closest Analogs


Lipophilicity Differentiation Versus Parent and Positional Isomers

The computed LogP of 4-ethylquinolin-8-ol is 2.50, which is substantially higher than the parent unsubstituted 8-hydroxyquinoline (LogP ≈ 1.85) and exceeds that of the 7-methyl positional isomer (LogP = 2.33) . This ~0.65 log unit increase over the parent scaffold translates to an approximately 4.5-fold higher predicted octanol-water partition coefficient, indicating significantly enhanced membrane permeability potential . The increased lipophilicity arises from the ethyl substituent at the C4 position, which adds one methylene unit compared to the 4-methyl analog, incrementally modulating physicochemical properties without introducing the steric interference at the metal-binding site that occurs with C2 substitution [1].

Lipophilicity Drug-likeness Membrane permeability Physicochemical profiling

Position-Dependent Antifungal Activity: C4 as Optimal Locus

A systematic comparison of methyl-substituted 8-hydroxyquinoline positional isomers against dermatophyte fungi (Trichophyton gypseum, Epidermophyton floccosum, Microsporon audouini) established that the 4-methyl and 5-methyl derivatives were the most potent, exhibiting fungistatic activity at 0.5 µg/mL [1]. In contrast, the 2-methyl derivative was practically inactive (fungistatic activity ≈ zero), the 7-methyl derivative showed only slight activity, and the 3- and 6-methyl derivatives showed intermediate activity. The 4- and 5-methyl derivatives also exhibited the most rapid fungicidal kinetics, killing T. gypseum spores within 15 minutes [1]. This position-activity hierarchy—4 ≈ 5 > 3 ≈ 6 > 7 ≫ 2—establishes C4 as a potency-enhancing substitution position within the 8-hydroxyquinoline pharmacophore. While this data is for methyl rather than ethyl substituents, the ethyl group at C4 preserves the favorable substitution locus while incrementally increasing lipophilicity, predicting retention of the C4-associated activity advantage [1][2].

Antifungal Structure-activity relationship Dermatophyte Positional isomer

Computed Polar Surface Area and CNS Penetration Potential

4-Ethylquinolin-8-ol has a computed topological polar surface area (TPSA) of 33.12 Ų, which is identical to that of the parent 8-hydroxyquinoline scaffold (33.12 Ų) and below the commonly cited threshold of <60 Ų for favorable blood-brain barrier penetration, and well below the <90 Ų threshold for oral bioavailability [1]. The 8-hydroxyquinoline scaffold, with its intramolecular hydrogen bond between the C8 hydroxyl and N1 nitrogen, effectively masks one hydrogen bond donor/acceptor pair, reducing the effective PSA. The ethyl substituent at C4 adds lipophilic bulk without increasing PSA, yielding a more favorable logP/PSA ratio compared to the parent scaffold, which is predicted to enhance passive CNS penetration while retaining the metal-chelating pharmacophore [2].

Blood-brain barrier CNS drug design Polar surface area Physicochemical property

Metal Chelation Capability and Extraction Efficiency Tuning

The 8-hydroxyquinoline scaffold coordinates divalent and trivalent metal ions (Cu²⁺, Zn²⁺, Fe³⁺, Al³⁺, Ga³⁺) through the C8 hydroxyl oxygen and N1 pyridine nitrogen, forming stable 5-membered chelate rings [1]. Alkyl substitution at positions remote from the chelating site (C4, C5, C7) modulates lipophilicity without sterically interfering with metal coordination—a principle exploited in the industrial extractant Kelex 100 (7-(4-ethyl-1-methyloctyl)-8-quinolinol) [2]. The C4 ethyl group in 4-ethylquinolin-8-ol is positioned ortho to the N1 coordination site, which may exert a modest steric or electronic influence on metal binding not present in C5 or C7 alkylated analogs—this positional effect on chelate stability constants has been documented for methyl-substituted isomers [3][4]. The increased LogP (2.50 vs. ~1.85 for parent 8-HQ) enhances partition into organic phases during solvent extraction, potentially improving extraction efficiency for analytical or hydrometallurgical applications [1].

Metal chelation Solvent extraction Analytical chemistry Transition metal complexation

Recommended Application Scenarios


Antifungal Screening Against Dermatophytes

For research programs screening 8-hydroxyquinoline analogs against dermatophytes (Trichophyton, Microsporon, Epidermophyton spp.), 4-ethylquinolin-8-ol occupies the structurally validated C4 substitution position that produced maximal fungistatic potency (0.5 µg/mL) in the methyl-substituted series [1]. The increased lipophilicity of the ethyl analog (LogP 2.50 vs. ~2.0–2.2 for 4-methyl) may further enhance membrane penetration in keratin-rich fungal targets. This compound should be prioritized over 2-methyl or 7-methyl 8-HQ analogs, which showed negligible or slight activity respectively in comparative testing [1].

CNS-Targeted Metal Chelation in Neurodegeneration Models

The combination of maintained low TPSA (33.12 Ų) and increased LogP (2.50) positions 4-ethylquinolin-8-ol as a candidate for CNS-penetrant metal chelator development, particularly relevant to Alzheimer's disease programs where 8-HQ analogs (clioquinol, PBT2) have demonstrated target engagement with amyloid-β metal complexes [2]. The compound's computed physicochemical profile meets standard CNS drug-likeness criteria (TPSA <60 Ų, LogP 1–3) [3], making it appropriate for procurement by laboratories studying metal-dependent neurodegeneration pathways.

Metal Ion Extraction with Tuned Lipophilicity

For analytical chemistry or hydrometallurgy applications requiring pH-dependent solvent extraction of transition metals (Cu²⁺, Ni²⁺, Co²⁺, Zn²⁺, Ga³⁺), 4-ethylquinolin-8-ol offers enhanced organic-phase partitioning (LogP 2.50) compared to the parent 8-HQ (LogP ≈ 1.85) while maintaining the bidentate N,O-chelating motif [4]. The C4 substitution position provides a steric environment distinct from commercial C7-substituted extractants (e.g., Kelex 100), potentially enabling differential metal selectivity [5]. This compound is suitable for fundamental extraction equilibrium studies comparing positional isomer effects on metal distribution ratios.

SAR Expansion for Antimycobacterial Lead Optimization

Recent studies have validated the 8-hydroxyquinoline scaffold as bactericidal against Mycobacterium tuberculosis with MIC90 values <5 µM for optimized analogs, and established that substitution position dramatically impacts potency—C5 substitution conferred optimal activity while C2 substitution generally decreased it [6]. 4-Ethylquinolin-8-ol represents an underexplored substitution pattern within this anti-TB SAR landscape. Procurement for systematic SAR expansion at the C4 position would address a gap in the current structure-activity understanding of the 8-HQ antimycobacterial pharmacophore [6].

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